4-(Methyl(m-tolyl)amino)benzaldehyde
Overview
Description
4-(Methyl(m-tolyl)amino)benzaldehyde, also known as MTA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MTA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 227.3 g/mol.
Scientific Research Applications
1. Protective Group in Preparation of Glucopyranose Derivatives
4-Methyl benzaldehyde, a derivative similar to 4-(Methyl(m-tolyl)amino)benzaldehyde, has been utilized as a protective group in the synthesis of specific glucopyranose derivatives. This process involves using benzaldehyde derivatives to protect the amino group on D-glucosamine, successfully preparing 1,3,4,6-tetra-O-acetyl-2-deoxy-2-amido-β-D-glucopyranose (Cui Yun-qi, 2010).
2. Photochemistry of Isoxazolines
In the study of the photochemistry of isoxazolines, compounds like 4-(m-tolyl)-5-phenyl-3-oxazoline were generated through the irradiation of related isoxazolines. This process involves the transformation of certain benzaldehyde derivatives, contributing to the development of the photochemistry of 3-aryl-2H-azirines (H. Giezendanner et al., 1973).
3. Schiff Base Compounds Synthesis
Benzaldehyde derivatives, akin to 4-(Methyl(m-tolyl)amino)benzaldehyde, have been used in the synthesis of new Schiff base compounds. These compounds are prepared by reacting benzaldehyde with other chemicals and have shown biological activity against various bacteria (M. Radi et al., 2019).
4. Charge-Transporting Material Development
A derivative of 4-(Methyl(m-tolyl)amino)benzaldehyde has been studied for its potential as a charge-transporting material. The compound was synthesized and characterized through various techniques, indicating its suitability in the field of material science (Liu Li-zeng et al., 2014).
5. Fluorescent Chemosensors for pH
Derivatives of benzaldehyde, similar to 4-(Methyl(m-tolyl)amino)benzaldehyde, have been explored as fluorescent chemosensors for pH. These compounds show significant changes in fluorescence intensity with varying pH levels, enabling their use in differentiating between normal and cancer cells (Tanumoy Dhawa et al., 2020).
6. Enantioselective Synthesis Studies
In the field of asymmetric synthesis, similar benzaldehyde derivatives have been used as catalysts in the enantioselective addition of compounds like diethylzinc to aryl aldehydes. This demonstrates the compound's utility in synthesizing optically active substances (D. X. Liu et al., 2001).
7. Aggregation-Induced Emission Studies
4-[Bis(4-methylphenyl)amino]benzaldehyde, closely related to the compound , has been identified as a new aggregation-induced emission material. This discovery highlights its potential in fluorescence studies and material science (Motoki Kurita et al., 2013).
properties
IUPAC Name |
4-(N,3-dimethylanilino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-4-3-5-15(10-12)16(2)14-8-6-13(11-17)7-9-14/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFGHKCHPNAPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methyl(m-tolyl)amino)benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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